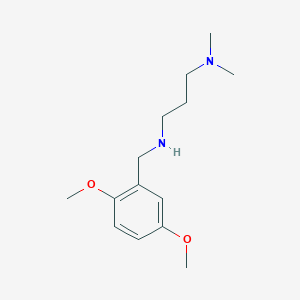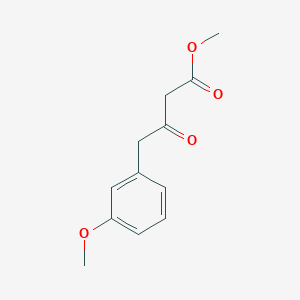
Methyl 4-(3-methoxyphenyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route . A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The molecular structure of a compound can be determined by these techniques, which provide information about the types of atoms in the compound and their arrangement.Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The specific reactions that “Methyl 4-(3-methoxyphenyl)-3-oxobutanoate” undergoes would depend on the conditions and reagents present.Wissenschaftliche Forschungsanwendungen
- The synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a compound used in food flavoring, demonstrates the utility of methyl 4-(3-methoxyphenyl)-3-oxobutanoate as a starting material. This process involves isomerization and self-condensation steps, leading to the formation of valuable compounds for flavoring applications (H. Stach et al., 1987).
Biochemical and Pharmacological Studies This compound also plays a crucial role in biochemical studies, including investigations into apoptosis mechanisms and antioxidant properties. Such research contributes to understanding cellular processes and developing therapeutic agents.
- In a study investigating apoptosis in BAF3 lymphoid cells, 4-Methylthio-2-oxobutanoic acid, a compound related to methyl 4-(3-methoxyphenyl)-3-oxobutanoate, was found to induce apoptosis, highlighting its potential in studying cell death mechanisms (G. Quash et al., 1995).
Antioxidant Activity The antioxidant activity of derivatives has been explored, suggesting applications in mitigating oxidative stress and potential therapeutic uses.
- An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, including a newly synthesized compound, revealed significant activity in vitro. This research underscores the importance of methyl 4-(3-methoxyphenyl)-3-oxobutanoate derivatives in developing antioxidant agents (S. Stanchev et al., 2009).
Growth-Regulating Activity The compound and its derivatives have been tested for growth-regulating activities in plants, offering insights into their agricultural applications.
- The growth-regulating activity of three 4-hydroxycoumarin derivatives on soybean plants was examined, demonstrating the potential of methyl 4-(3-methoxyphenyl)-3-oxobutanoate derivatives in influencing plant growth and development (S. Stanchev et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(3-methoxyphenyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-5-3-4-9(7-11)6-10(13)8-12(14)16-2/h3-5,7H,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNVPULFJSAQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxyphenyl)-3-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

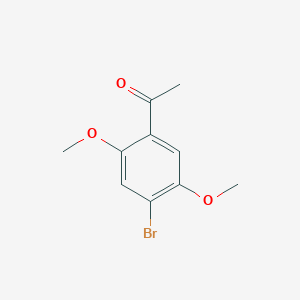
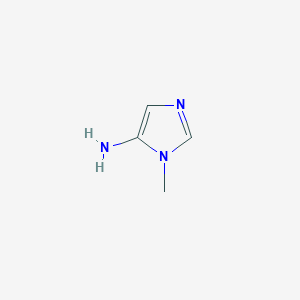





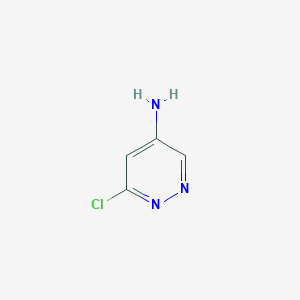
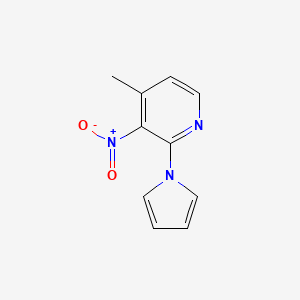
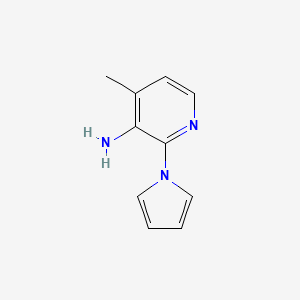
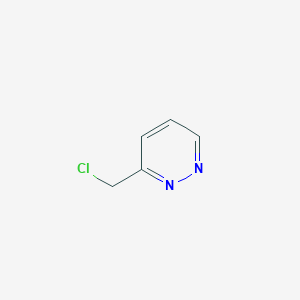

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
